

synthesis of heterocyclic compounds using 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

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Compound of Interest

Compound Name: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B074522

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An invaluable reagent in synthetic organic chemistry, **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione**, often referred to as 2-bromo-dimedone, serves as a versatile building block for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive bromine atom alpha to two carbonyl groups, facilitates reactions with various nucleophiles, leading to the formation of diverse and medicinally relevant scaffolds.

These application notes provide detailed protocols for the synthesis of several key heterocyclic families—including benzofurans, indazoles, and thiazoles—using **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** as the starting material. The methodologies are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions and structured data for ease of use and reproducibility.

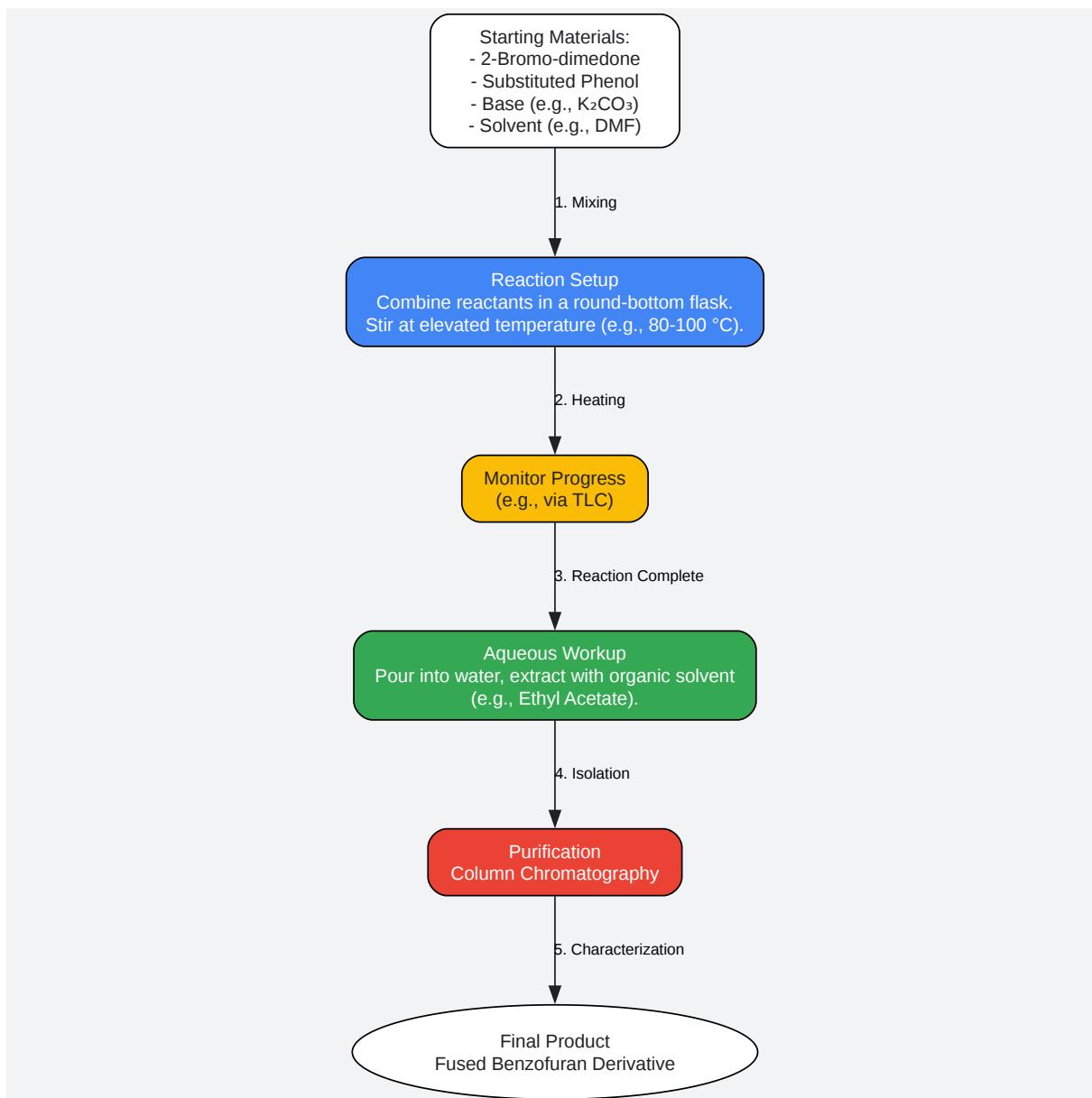
Application 1: Synthesis of Fused Benzofuran Derivatives

Fused benzofurans are prominent structural motifs in many biologically active compounds and natural products, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities^{[1][2]}. The reaction of **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** with various substituted phenols provides a direct route to functionalized tetrahydrodibenzo[b,d]furan-1-ones.

General Reaction Scheme

The synthesis proceeds via an initial O-alkylation of a phenol with 2-bromo-dimedone, followed by an intramolecular cyclization and dehydration to yield the fused benzofuran core.

Workflow for Benzofuran Synthesis



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Caption: General workflow for the synthesis of fused benzofurans.

Experimental Protocol: Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydronbzeno[b,d]furan-1-ol

- Reagent Preparation: To a 100 mL round-bottom flask, add **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** (1.0 eq, 2.19 g), resorcinol (1.1 eq, 1.21 g), and potassium carbonate (K_2CO_3) (2.5 eq, 3.45 g).
- Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
- Reaction Condition: Place a condenser on the flask and heat the mixture to 90 °C with continuous stirring.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromo-dimedone) is consumed (typically 4-6 hours).
- Workup: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure product.

Data Summary

| Entry | Phenol Derivative | Base | Solvent | Temperatur e (°C) | Yield (%) |
|-------|-------------------|---------------------------------|--------------|-------------------|-----------|
| 1 | Phenol | K ₂ CO ₃ | DMF | 90 | 85 |
| 2 | Resorcinol | K ₂ CO ₃ | DMF | 90 | 92 |
| 3 | 4-Methoxyphenol | Cs ₂ CO ₃ | Acetonitrile | 80 | 88 |
| 4 | 2-Naphthol | K ₂ CO ₃ | DMF | 100 | 78 |

Note: Yields are representative and based on general methodologies for similar reactions.

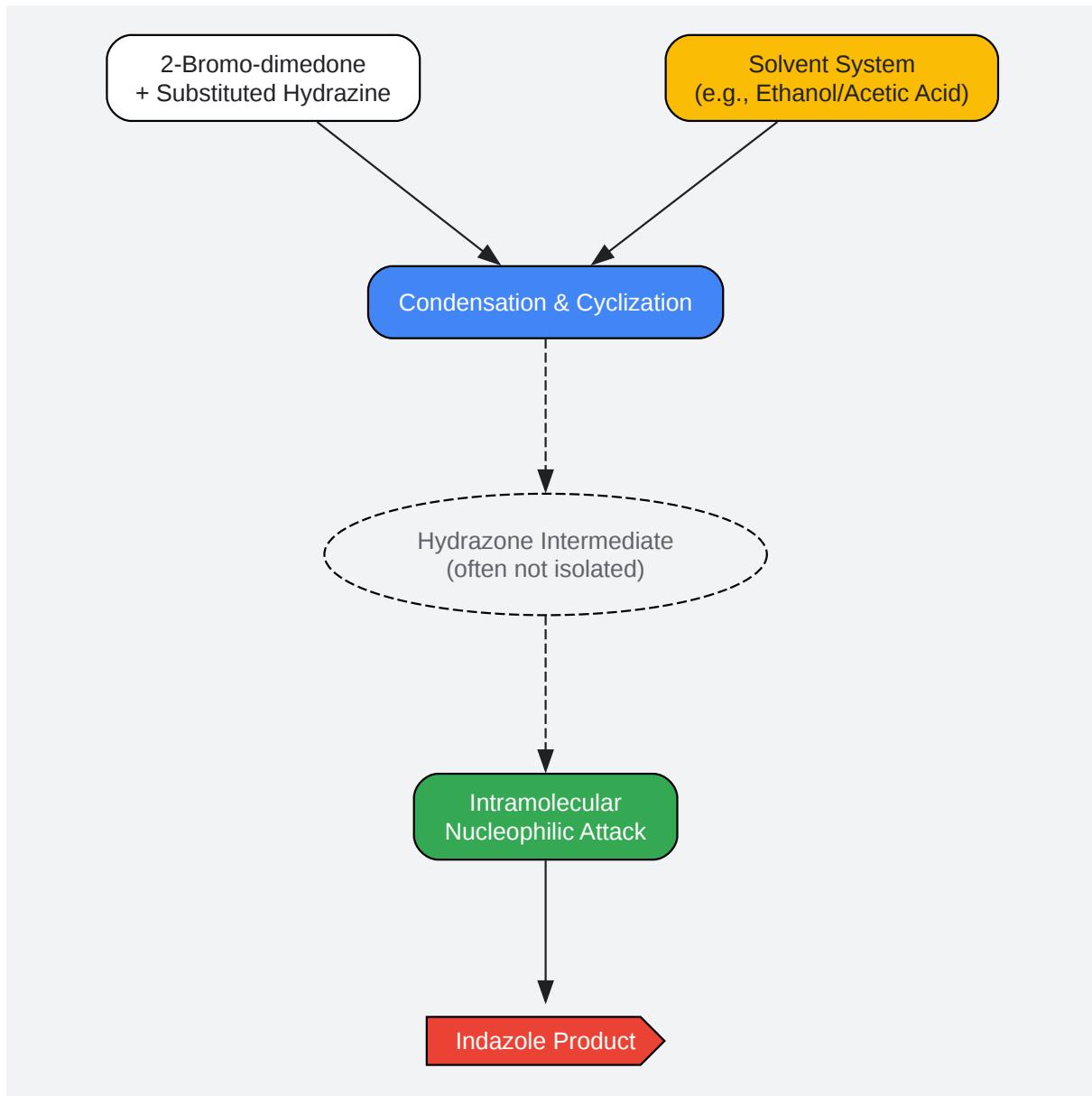
Application 2: Synthesis of Indazole Derivatives

Indazole-containing compounds are of significant interest in medicinal chemistry, forming the core of drugs with anticancer and anti-inflammatory properties^{[3][4]}. A common synthetic route involves the reaction of 2-bromo-dimedone with substituted hydrazines, leading to the formation of 4,4-dimethyl-4,5-dihydro-2H-indazolo[3,2-b]cyclohexan-6-one derivatives.

General Reaction Scheme

The synthesis is a condensation reaction between the β -dicarbonyl unit of dimedone and a hydrazine, followed by intramolecular cyclization.

Logical Flow for Indazole Synthesis



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Caption: Key steps in the formation of indazole derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-4,4-dimethyl-4,5-dihydro-2H-indazolo[3,2-b]cyclohexan-6-

one

- Reagent Preparation: In a 50 mL round-bottom flask, dissolve **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** (1.0 eq, 2.19 g) in 20 mL of ethanol.
- Addition of Nucleophile: Add phenylhydrazine (1.05 eq, 1.14 g) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
- Reaction Condition: Reflux the reaction mixture for 3 hours.
- Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
- Isolation: Upon completion, cool the mixture in an ice bath. The product will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL). If necessary, the product can be further purified by recrystallization from ethanol to yield the pure indazole derivative.

Data Summary

| Entry | Hydrazine | | Catalyst | Time (h) | Yield (%) |
|-------|--------------------------------------|-------------|-------------|----------|-----------|
| | Derivative (R-NHNH ₂) | Solvent | | | |
| 1 | Phenylhydrazine | Ethanol | Acetic Acid | 3 | 90 |
| 2 | 4-Nitrophenylhydrazine | Ethanol | Acetic Acid | 4 | 85 |
| 3 | 2,4-Dinitrophenylhydrazine | Acetic Acid | None | 2 | 95 |
| 4 | Hydrazine Hydrate | Ethanol | Acetic Acid | 5 | 75 |

Note: Yields are representative and based on established protocols for pyrazole synthesis from β -dicarbonyls.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Application 3: Synthesis of Thiazole Derivatives

Thiazole rings are a cornerstone in pharmaceutical sciences. The reaction between 2-bromo-dimedone and a thioamide provides a classic Hantzsch-type synthesis for creating substituted thiazole derivatives, which can be further elaborated into more complex molecules. A known strategy involves reacting 2-bromodimedone with cyanothioacetamide to synthesize benzo[d]thiazol-2-yl derivatives.[\[8\]](#)

General Reaction Scheme

This synthesis involves the reaction of the α -bromo ketone functionality with the sulfur atom of a thioamide, followed by cyclization and dehydration to form the thiazole ring.

Mechanism of Thiazole Formation



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Caption: Simplified mechanism for Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis using 2-Bromo-dimedone and Thioacetamide

- Reagent Preparation: Suspend **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** (1.0 eq, 2.19 g) and thioacetamide (1.1 eq, 0.83 g) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.
- Reaction Condition: Heat the mixture to reflux and maintain for 8-10 hours.
- Monitoring: Monitor the reaction progress by TLC.
- Workup: After the reaction is complete, cool the flask to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
- Isolation: Add 20 mL of diethyl ether to the concentrated solution to precipitate the product.
- Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.

Data Summary

| Entry | Thioamide Derivative | Solvent | Time (h) | Yield (%) |
|-------|----------------------|---------|----------|-------------------|
| 1 | Thioacetamide | Ethanol | 8 | 82 |
| 2 | Thiourea | Ethanol | 12 | 75 |
| 3 | Phenylthioacetamide | DMF | 6 | 78 |
| 4 | Cyanothioacetamide | Ethanol | 10 | 88 ^[8] |

Note: Yields are representative and based on the Hantzsch thiazole synthesis methodology.

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